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Compound of Interest

Compound Name: Nizax

Cat. No.: B1679011

Abstract: This document provides a comprehensive technical overview of the molecular
structure of nizatidine, a potent histamine H2-receptor antagonist. It details the fundamental
chemical and physicochemical properties, outlines the experimental methodologies used for its
characterization, and presents a structural perspective on its mechanism of action. This guide
is intended for researchers, scientists, and professionals in the field of drug development,
offering quantitative data in structured tables and detailed visualizations of analytical workflows
and biological pathways to facilitate a deeper understanding of this important pharmaceutical
compound.

Molecular and Physicochemical Properties

Nizatidine, chemically known as N-[2-[[[2-[(dimethylamino)methyl]-4-thiazolyllmethyl]thio]ethyl]-
N'-methyl-2-nitro-1,1-ethenediamine, is a second-generation histamine H2-receptor antagonist.
[1] Its structure is distinguished by a thiazole ring, which contrasts with the furan ring in

ranitidine or the imidazole ring in cimetidine.[2] Nizatidine is an off-white to buff crystalline solid
that is soluble in water and possesses a characteristic bitter taste and a mild sulfur-like odor.[1]

[3]
l».Chemical Structure of Nizatidine

Figure 1. 2D Chemical Structure of Nizatidine.

The key molecular and physicochemical properties of nizatidine are summarized in Table 1.
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Property Value

1-N'-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-
IUPAC Name 4-yllmethylsulfanyl]ethyl]-1-N-methyl-2-

nitroethene-1,1-diamine

Molecular Formula C12H21N502S2

Molecular Weight 331.47 g/mol

CAS Number 76963-41-2

Appearance Off-white to buff crystalline solid
Solubility Soluble in water

Table 1. Summary of Molecular and Physicochemical Properties of Nizatidine.

Structural Elucidation and Analytical Methodologies

The molecular structure of nizatidine has been established and is routinely verified using a
combination of spectroscopic and chromatographic techniques. While it is known to be a
crystalline solid, detailed single-crystal X-ray diffraction data containing specific bond lengths
and angles are not available in publicly accessible literature.

Characterization in Solution: Nuclear Magnetic
Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for confirming the chemical structure of nizatidine in
solution. *H-NMR and 3C-NMR experiments provide detailed information about the chemical
environment of each hydrogen and carbon atom, respectively, allowing for unambiguous
structural verification. Furthermore, NMR has been employed to study the intermolecular
interactions of nizatidine, such as its complexation with cyclodextrins.

o Sample Preparation: Dissolve approximately 5-10 mg of the nizatidine sample in 0.5-0.7 mL
of a deuterated solvent (e.g., Deuterium Oxide, D20, due to nizatidine's water solubility) in a
standard 5 mm NMR tube. Add a small amount of a reference standard, such as
tetramethylsilane (TMS) or a water-soluble equivalent if necessary.
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e Instrument Setup: Place the NMR tube into the spectrometer's magnet. Ensure the sample is
properly shimmed to achieve a homogeneous magnetic field, which is critical for high-
resolution spectra.

o Data Acquisition: Acquire a 1D proton (*H) spectrum. A standard experiment involves a short
radiofrequency pulse followed by the acquisition of the free induction decay (FID) signal. Key
parameters include the spectral width, acquisition time, relaxation delay, and the number of
scans to be averaged for an adequate signal-to-noise ratio.

o Data Processing: Perform a Fourier transform on the averaged FID to convert the time-
domain signal into the frequency-domain spectrum. The resulting spectrum should be
phased, baseline-corrected, and referenced to the internal standard.

o Spectral Analysis: Analyze the chemical shifts, integration (peak areas), and multiplicity
(splitting patterns) of the signals to confirm that they correspond to the known molecular
structure of nizatidine.

Characterization in the Solid State: X-ray
Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional
arrangement of atoms in a crystalline solid. Although nizatidine is described as a crystalline
solid, specific crystallographic data such as unit cell dimensions, bond lengths, and bond
angles are not available in the surveyed literature. The following is a generalized protocol for
how such data would be obtained.

o Crystal Growth: Grow single crystals of nizatidine suitable for diffraction, typically >0.1 mm in
all dimensions. This is often achieved by slow evaporation of a saturated solution, vapor
diffusion, or slow cooling of a hot, saturated solution.

e Crystal Mounting: Select a high-quality single crystal under a microscope and mount it on a
goniometer head using a cryoprotectant oil and a cryo-loop. The crystal is then flash-cooled
in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation
damage.
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» Data Collection: Mount the goniometer on the X-ray diffractometer. A monochromatic X-ray
beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are
collected on a detector.

» Structure Solution: The collected diffraction data are processed to determine the unit cell
parameters and space group. The phases of the structure factors are then determined using
direct methods or Patterson methods to generate an initial electron density map.

o Structure Refinement: An atomic model is built into the electron density map. This model is
then refined using a least-squares algorithm, adjusting atomic positions and thermal
displacement parameters to achieve the best fit between the observed diffraction data and
the data calculated from the model. The final refined structure provides precise bond lengths,
bond angles, and torsional angles.

Analytical Quantification: High-Performance Liquid
Chromatography (HPLC)

HPLC is a cornerstone analytical technique for the separation, identification, and quantification
of nizatidine in bulk drug substance, pharmaceutical formulations, and biological fluids. Several
robust, stability-indicating HPLC methods have been developed.

The following protocol is adapted from a validated stability-indicating method.

 Instrumentation: An HPLC system equipped with a quaternary pump, vacuum degassetr,
autosampler, thermostated column compartment, and a Diode Array Detector (DAD) is used.

o Chromatographic Conditions:

o

Column: Thermo Hypersil BDS-C8 (4.6 x 250 mm, 5 um particle size).

[¢]

Mobile Phase: An isocratic mixture of 0.05 M phosphoric acid and acetonitrile (50:50, v/v).

Flow Rate: 1.0 mL/min.

[e]

o

Column Temperature: 25 °C.

o

Detection Wavelength: 320 nm.
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o Injection Volume: 20 pL.

o Standard Solution Preparation: Prepare a stock standard solution of nizatidine (e.g., 1000
pg/mL) in a suitable solvent like methanol. Create a series of working standards (e.g., 5-50
png/mL) by diluting the stock solution with the mobile phase.

o Sample Preparation: For capsule analysis, the powder content is accurately weighed,
dissolved in the solvent, sonicated, and diluted to a known concentration within the
calibration range. The final solution is filtered through a 0.45 pm filter before injection.

e Analysis and Quantification: Inject the standard solutions to generate a calibration curve by
plotting peak area against concentration. Inject the prepared sample solutions. The
concentration of nizatidine in the sample is determined by interpolating its peak area from
the linear regression of the calibration curve.

Parameter Condition

Column Thermo Hypersil BDS-C8 (4.6 x 250 mm, 5 um)

Mobile Phase 0.05 M Phosphoric Acid : Acetonitrile (50:50,
vIv)

Flow Rate 1.0 mL/min

Detection Diode Array Detector (DAD) at 320 nm

Temperature 25°C

Injection Volume 20 pL

Retention Time ~3.61 min

Table 2. Chromatographic Conditions for a Validated HPLC-DAD Method for Nizatidine
Analysis.
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Workflow for the quantification of nizatidine using HPLC.
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Mechanism of Action: A Structural Perspective

Nizatidine exerts its therapeutic effect by acting as a competitive and reversible antagonist at
the histamine H2-receptors located on the basolateral membrane of gastric parietal cells. The
binding of histamine to these G-protein coupled receptors initiates a signaling cascade that is
central to the secretion of gastric acid.

The process begins when histamine, released from enterochromaffin-like (ECL) cells, binds to
the H2-receptor. This binding event activates a stimulatory G-protein (Gs), which in turn
activates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to
cyclic AMP (cAMP), a second messenger. Elevated intracellular cAMP levels activate Protein
Kinase A (PKA), which then phosphorylates various downstream targets, culminating in the
activation and translocation of the H+/K+-ATPase (the proton pump) to the apical membrane of
the parietal cell. This pump actively secretes H+ ions into the gastric lumen, leading to acid
formation.

Nizatidine's molecular structure allows it to bind to the H2-receptor with high affinity, but without
triggering the conformational change necessary for Gs protein activation. By competitively
blocking the binding site, nizatidine effectively prevents histamine from initiating the signaling
cascade, thereby reducing intracellular cAMP levels and suppressing proton pump activity,
which leads to a potent inhibition of gastric acid secretion.
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Nizatidine's mechanism of action via H2 receptor antagonism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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